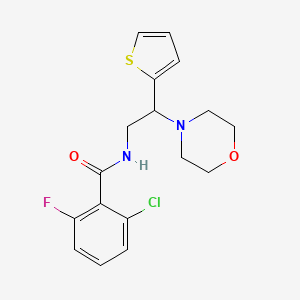
2-chloro-6-fluoro-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-chloro-6-fluoro-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various cellular processes.
Scientific Research Applications
Gastrokinetic Activity
Research on benzamides, including compounds with chloro, fluoro, and morpholino groups, has shown promising gastrokinetic activity. These studies suggest that specific structural modifications can enhance gastric emptying activity, comparing favorably with known gastrokinetic agents without dopamine D2 receptor antagonistic activity, indicating potential applications in treating gastrointestinal motility disorders (Kato et al., 1991).
Antimicrobial Activity
Compounds synthesized with fluorine and chloroaniline groups, including those with morpholino and thiophene structures, have been explored for their antimicrobial properties. These studies highlight the potential of such compounds in developing new antimicrobial agents with activity against a variety of bacterial and fungal pathogens (Sathe et al., 2011).
Antifungal and Antibacterial Activity
Fluorinated morpholine containing benzamide derivatives have been synthesized and shown to possess potent antifungal and antibacterial activities. The structural features of these compounds, including the presence of fluorine and morpholine, contribute to their bioactivity, suggesting their potential in treating infectious diseases (Patharia et al., 2020).
Sigma-2 Receptor Imaging
Fluorine-containing benzamide analogs have been developed for positron emission tomography (PET) imaging of the sigma-2 receptor status in solid tumors. These studies indicate the potential of fluorine-substituted benzamides in cancer diagnosis and treatment monitoring, emphasizing the role of fluorine in enhancing imaging properties (Tu et al., 2007).
properties
IUPAC Name |
2-chloro-6-fluoro-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2O2S/c18-12-3-1-4-13(19)16(12)17(22)20-11-14(15-5-2-10-24-15)21-6-8-23-9-7-21/h1-5,10,14H,6-9,11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPWSPBZOGEKJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=C(C=CC=C2Cl)F)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(2-methylbenzyl)piperidine-4-carboxamide](/img/structure/B2849029.png)
![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2849030.png)
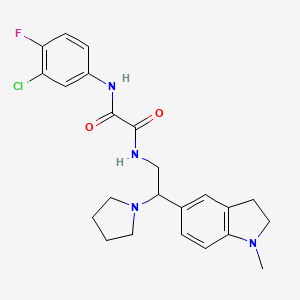
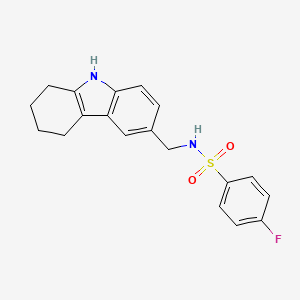
![(Z)-4-bromo-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2849035.png)
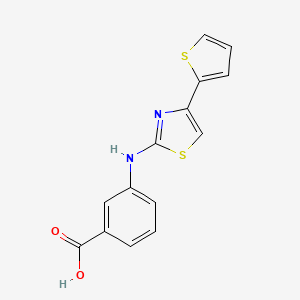
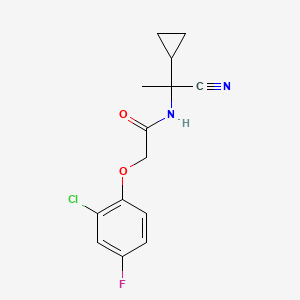
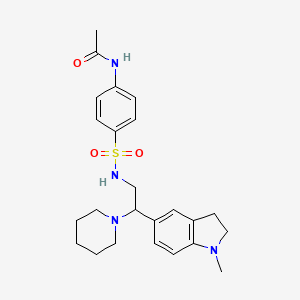
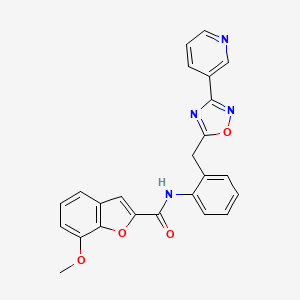
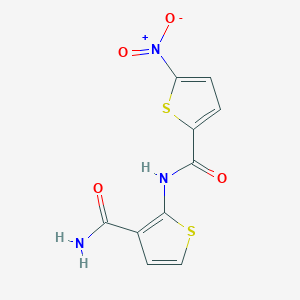
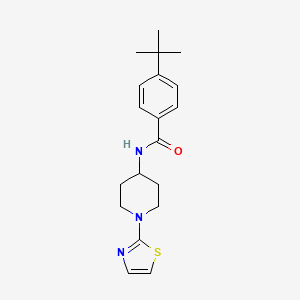
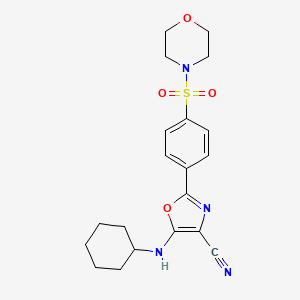
![2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2849049.png)
![[1-(Bromomethyl)cyclopentyl]benzene](/img/structure/B2849052.png)